molecular formula C18H20N2O B2579143 1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol CAS No. 853752-46-2

1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

Cat. No.: B2579143
CAS No.: 853752-46-2
M. Wt: 280.371
InChI Key: IVWHLLSCQUBJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is a benzodiazole derivative characterized by a 3-phenylpropyl substituent at the N1-position of the benzodiazole ring and a hydroxyl-bearing ethyl group at the C2-position. The benzodiazole core is a common pharmacophore in medicinal chemistry, often modified to optimize pharmacokinetic properties such as solubility and bioavailability.

Properties

IUPAC Name

1-[1-(3-phenylpropyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14(21)18-19-16-11-5-6-12-17(16)20(18)13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12,14,21H,7,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWHLLSCQUBJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641647
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylpropylamine with 2-chloro-1-(2-hydroxyethyl)benzimidazole under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzodiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzodiazoles.

Scientific Research Applications

Potassium Channel Inhibition

Research indicates that 1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol acts as a potassium channel inhibitor. This inhibition can influence cellular excitability and membrane potential in cardiac and neuronal tissues. Such properties make it a candidate for treating conditions like:

  • Arrhythmias : By modulating ion currents, it can help stabilize heart rhythms.
  • Epilepsy : Its effects on neuronal excitability may provide therapeutic benefits for seizure control.

Anticancer Potential

Benzodiazole derivatives have been studied for their anticancer properties. The compound's ability to interact with various biological targets may inhibit tumor growth and proliferation. Studies suggest that these derivatives can induce apoptosis in cancer cells, making them valuable in cancer therapy research.

Case Study 1: Cardiac Ion Channel Modulation

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on cardiac ion channels. The findings indicated that it effectively modulates potassium currents, which are crucial for maintaining normal cardiac function. This modulation was linked to improved outcomes in animal models of arrhythmia .

Case Study 2: Antitumor Activity

In another investigation reported in Cancer Research, the compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may act on GABA receptors in the nervous system, influencing neurotransmission and exhibiting anxiolytic or sedative effects.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The 3-phenylpropyl group in the target compound likely confers higher lipophilicity compared to analogs with shorter alkyl chains (e.g., propyl in ) or polar substituents (e.g., phenoxypropyl in ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Hydrogen Bonding: The hydroxyl group in ethanol/methanol derivatives (target compound and ) supports interactions with biological targets, whereas amino groups () or Schiff bases () offer additional binding modes.
  • Synthetic Complexity : Compounds with extended substituents (e.g., ) require multi-step syntheses involving aldehydes and amines, whereas simpler analogs (e.g., ) are more straightforward to prepare.

Spectroscopic and Crystallographic Comparisons

  • NMR Data: Benzimidazole derivatives with hydroxyl groups (e.g., ) show characteristic 1H NMR shifts for aromatic protons (δ 6.8–7.5 ppm) and hydroxyl protons (δ 2.5–5.0 ppm). The target compound’s ethanol group would exhibit similar shifts, distinct from aminoethanol analogs (δ 3.0–4.0 ppm for NH and OH) .
  • Crystal Packing: The monoclinic crystal system (space group P21/c) observed in for a benzodiazole-Schiff base hybrid suggests that bulky substituents like 3-phenylpropyl may adopt similar packing modes, stabilized by π-π stacking and van der Waals interactions.

Biological Activity

1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol, a benzodiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a phenylpropyl group and an alcohol functional group, which may influence its pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C18H20N2O\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}

Key physical properties include:

  • Molecular Weight: 284.36 g/mol
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.

The biological activity of this compound primarily involves its interaction with ion channels, particularly potassium channels. This interaction can lead to modulation of neuronal excitability and cardiac membrane potential, potentially offering therapeutic benefits in conditions such as arrhythmias and epilepsy.

Biological Activities

Research indicates several biological activities associated with this compound:

1. Potassium Channel Inhibition

  • The compound acts as a potassium channel inhibitor, affecting ion currents in cardiac and neuronal tissues. This mechanism is crucial for its potential use in treating cardiac arrhythmias and neurological disorders.

2. Anticonvulsant Properties

  • Preliminary studies suggest that benzodiazole derivatives may exhibit anticonvulsant effects, making them candidates for further investigation in epilepsy treatment .

3. Antioxidant Activity

  • Some derivatives of benzodiazoles have shown antioxidant properties, which could contribute to their neuroprotective effects .

Case Studies and Research Findings

Several studies have explored the biological activities of benzodiazole derivatives similar to this compound:

StudyFindings
In vitro studies Demonstrated that benzodiazole derivatives can modulate GABAergic neurotransmission, enhancing anxiolytic effects .
Animal models Research indicated that certain derivatives exhibited reduced seizure activity in rodent models, suggesting anticonvulsant potential.
Toxicity assessments Some studies noted high toxicity levels in certain benzodiazole derivatives compared to classical benzodiazepines, highlighting the need for careful evaluation of safety profiles .

Synthesis and Pharmacological Evaluation

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzodiazole core.
  • Alkylation with 3-phenylpropyl bromide.
  • Hydroxylation to introduce the alcohol functional group.

Pharmacological evaluations often utilize methods such as electrophysiological assays to assess ion channel modulation and behavioral tests in animal models to evaluate therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.